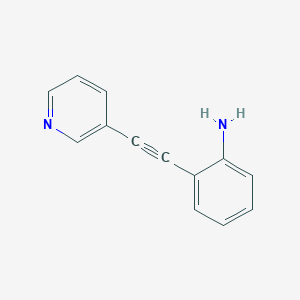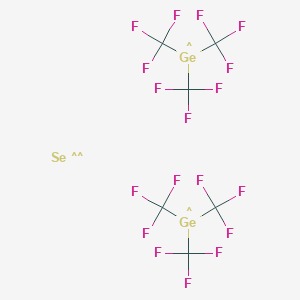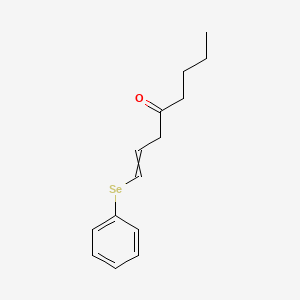
1-(Phenylselanyl)oct-1-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylselanyl)oct-1-en-4-one is an organoselenium compound characterized by the presence of a phenylselanyl group attached to an octenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylselanyl)oct-1-en-4-one typically involves the reaction of phenylselenium chloride with an appropriate alkyne or alkene precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phenylselanyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylselanyl)oct-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction of the compound can lead to the formation of selenides or other reduced selenium species.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride
Substitution: Halides, organolithium compounds
Major Products Formed:
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Various substituted organoselenium compounds
Scientific Research Applications
1-(Phenylselanyl)oct-1-en-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Phenylselanyl)oct-1-en-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 1-(Phenylselanyl)azulene
- 1-(Phenylselanyl)cyclohexane
- Diphenyldiselenide
Comparison: 1-(Phenylselanyl)oct-1-en-4-one is unique due to its octenone backbone, which imparts distinct chemical properties compared to other organoselenium compounds. For example, 1-(Phenylselanyl)azulene and diphenyldiselenide have different structural frameworks and reactivity profiles . The presence of the octenone moiety in this compound allows for specific interactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
116142-45-1 |
|---|---|
Molecular Formula |
C14H18OSe |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
1-phenylselanyloct-1-en-4-one |
InChI |
InChI=1S/C14H18OSe/c1-2-3-8-13(15)9-7-12-16-14-10-5-4-6-11-14/h4-7,10-12H,2-3,8-9H2,1H3 |
InChI Key |
NPVIIDDAGOJNQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC=C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


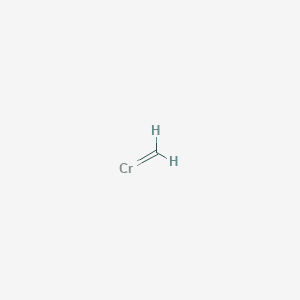
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)

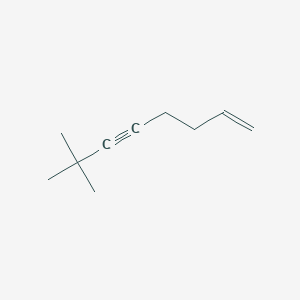
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
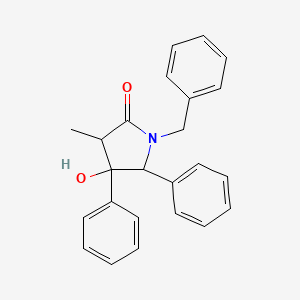
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)
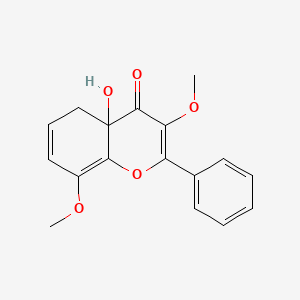
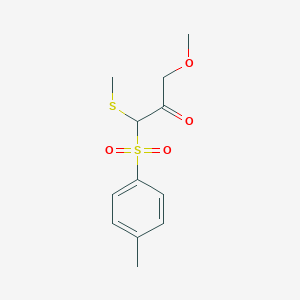
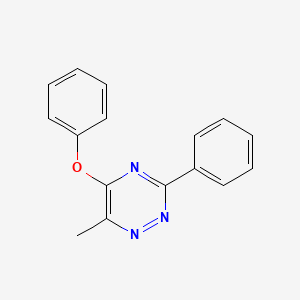
silane](/img/structure/B14299212.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)
